Isocytosine

Tautomerism NMR spectroscopy Nucleobase stability

Isocytosine (2-amino-4-pyrimidone, CAS 108-53-2) is the non-substitutable isoguanine partner for orthogonal Hachimoji base pairing, a preferred N3 ligand for Pt(II)/Pd(II) coordination, and the scaffold behind antiviral/anticancer nucleoside analogs (e.g., 470-fold IC50 improvement for xanthine oxidase inhibitors). Its unique 1:1 N1H:N3H tautomer solid-state ratio enables supramolecular engineering unachievable with cytosine. Procure with confidence—this is the only isomer providing triply hydrogen-bonded, environment-switchable pairing. For R&D only; standard B2B shipping available.

Molecular Formula C4H5N3O
Molecular Weight 111.10 g/mol
CAS No. 108-53-2
Cat. No. B043838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsocytosine
CAS108-53-2
Synonyms2-Amino-4-hydroxypyrimidine;  2-Amino-4-pyrimidone;  2-Aminouracil;  NSC 49118;  2-Aminopyrimidin-4(3H)-one;  Isocytosine; 
Molecular FormulaC4H5N3O
Molecular Weight111.10 g/mol
Structural Identifiers
SMILESC1=CN=C(NC1=O)N
InChIInChI=1S/C4H5N3O/c5-4-6-2-1-3(8)7-4/h1-2H,(H3,5,6,7,8)
InChIKeyXQCZBXHVTFVIFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isocytosine (CAS 108-53-2) Procurement Guide: Technical Baseline for Pyrimidine Nucleobase Analogs


Isocytosine (2-amino-4-pyrimidone, CAS 108-53-2, molecular weight 111.1 g/mol, melting point 275°C) is a non-natural pyrimidine nucleobase and a positional isomer of the canonical nucleobase cytosine, distinguished by the interchange of the exocyclic amino and keto groups between the C2 and C4 positions of the pyrimidine ring [1]. This structural inversion fundamentally alters its hydrogen-bonding donor/acceptor pattern and establishes a dynamic tautomeric equilibrium that contrasts sharply with the tautomeric stability of its natural counterpart cytosine and the related purine base guanine [2]. Isocytosine exists in solution as two major keto tautomers with the acidic proton residing on either N1 (tautomer 1a) or N3 (tautomer 1b), and in the solid state these two tautomers coexist in a precise 1:1 ratio, forming hydrogen-bonded dimers that mimic guanine-cytosine base pairing interactions [2]. The compound serves as a critical scaffold and building block in diverse research domains, including expanded genetic alphabet systems (e.g., Hachimoji nucleic acids where it pairs with isoguanine), metal-nucleobase coordination chemistry, and as a synthetic precursor for pharmacologically active nucleoside analogs in antiviral and anticancer drug discovery programs [3].

Isocytosine (CAS 108-53-2) Technical Justification: Why In-Class Substitution Is Not Feasible


Generic substitution of isocytosine with its positional isomer cytosine or other pyrimidine analogs (e.g., uracil, 2-aminopyrimidine, 2,4-diaminopyrimidine) is technically invalid due to fundamental differences in hydrogen-bonding topology and tautomeric behavior. The interchange of the amino and keto groups between the C2 and C4 positions of isocytosine relative to cytosine creates a distinct donor/acceptor pattern that enables selective base pairing with isoguanine—a pairing that cytosine cannot achieve [1]. Furthermore, the co-existence of N1H and N3H tautomers in a 1:1 solid-state ratio and their solution equilibrium constitutes a structural feature absent in cytosine (which strongly favors a single canonical tautomer) and guanine (which exhibits remarkable tautomeric stability) [2]. This tautomeric plasticity enables environment-dependent switching of hydrogen-bonding patterns, a property leveraged in metal coordination studies where isocytosine demonstrates preferential N3 coordination to Pt(II) and Pd(II) centers, whereas cytosine typically coordinates via N3 with a different electronic profile [3]. In expanded genetic systems and synthetic biology applications, the isocytosine-isoguanine base pair provides a third orthogonal Watson-Crick-like interaction that is chemically distinct from A-T and G-C pairs; substituting isocytosine with cytosine would collapse this orthogonal pairing system, rendering the expanded genetic alphabet nonfunctional [1]. The following evidence sections quantify these differentiating properties.

Isocytosine (CAS 108-53-2) Quantitative Differentiation Evidence: Comparator-Based Performance Analysis


Tautomeric Equilibrium Contrast: Isocytosine Exhibits Dynamic N1H/N3H Exchange vs. Stable Canonical Tautomer of Guanine

Isocytosine exhibits a dynamic tautomeric equilibrium between N1H (tautomer 1a) and N3H (tautomer 1b) keto forms in solution, with both tautomers coexisting in a 1:1 ratio in the solid state, as confirmed by crystallographic analysis and solid-state NMR [1]. In contrast, the canonical tautomer of guanine demonstrates remarkable stability, with the rare tautomeric form existing at extremely low population under physiological conditions [2]. This tautomeric plasticity is a distinguishing feature of isocytosine that enables its utility in studies requiring environment-responsive hydrogen-bonding patterns, whereas the tautomeric rigidity of guanine precludes such applications.

Tautomerism NMR spectroscopy Nucleobase stability

Base-Pairing Specificity: Isocytosine Selectively Pairs with Isoguanine to Enable Expanded Genetic Alphabets

Isocytosine forms a specific, orthogonal Watson-Crick-like base pair with isoguanine through three intermolecular hydrogen bonds, with this pair demonstrating thermal stability comparable to natural G-C pairs when incorporated into oligonucleotide duplexes [1]. In a parallel-stranded DNA duplex containing isoguanine:cytosine and isocytosine:guanine base pairs, all imino protons associated with iG:C, G:iC, and A:T base pairs are observed at 2°C by NMR, consistent with stable duplex formation as previously indicated by Tm measurements [2]. In contrast, cytosine cannot form a stable, specific base pair with isoguanine under physiological conditions, nor can it provide the orthogonal third base pair required for expanded genetic alphabet systems such as the Hachimoji (eight-letter) nucleic acid system.

Expanded genetic alphabet Base pairing Synthetic biology

Metal Coordination Selectivity: Isocytosine Preferentially Coordinates Pt(II)/Pd(II) via N3 Site vs. Cytosine Coordination Patterns

Isocytosine demonstrates preferential coordination to Pt(II) and Pd(II) metal centers through the N3 position of tautomer 1a, a selectivity driven by the inherently stronger Pt-N3 bond rather than intramolecular hydrogen bonding effects, as established by DFT calculations and X-ray crystallography [1]. In strongly acidic medium, the Pt(II) complex of tautomer 1b (coordinated via N1) is also observed, demonstrating environment-dependent coordination switching. This contrasts with cytosine, which coordinates metal centers primarily via N3 but with different electronic characteristics due to the altered substitution pattern, and with guanine which preferentially coordinates via N7 [2]. Isocytosine can also form dinuclear species [M2(dien)2(IC-N1,N3)]3+ (M = PdII, PtII) that have been isolated and structurally characterized [1].

Metal complexation Coordination chemistry Anticancer metallodrugs

Crystallographic Co-Crystallization: Isocytosine Tautomers Form 1:1 Hydrogen-Bonded Dimers Mimicking G-C Base Pairs

In the solid state, isocytosine crystallizes as a 1:1 ratio of N1H and N3H tautomers, with these tautomers forming dimers stabilized by three intermolecular hydrogen bonds in a pattern analogous to that of the guanine-cytosine base pair in DNA [1]. This is a unique solid-state feature not observed with cytosine, which crystallizes as a single tautomeric species without forming such self-complementary dimers. Furthermore, the N3H tautomer (1b) can be selectively crystallized in the presence of 1-methylcytosine, forming the complex 1b·(1-MeC)2·2H2O with three hydrogen bonds between components, while the N1H tautomer (1a) co-crystallizes with protonated isocytosine to yield [1a·ICH2]NO3, also with three intermolecular hydrogen bonds [1].

Crystal engineering Hydrogen bonding Supramolecular chemistry

H2-Receptor Antagonist Scaffold: Isocytosine-Derived Donetidine Demonstrates Superior Aqueous Solubility and Extended Duration vs. In-Class H2 Antagonists

Isocytosine derivatives (2-amino-4-pyrimidones) have been developed as potent and selective histamine H2-receptor antagonists. Among a series of novel 2-amino-4-pyrimidone derivatives evaluated for H2-antagonist activity, the majority demonstrated selectivity for the H2-receptor [1]. Compound 16c (donetidine, SK&F 93574) exhibited high aqueous solubility, potent intravenous activity, and an extended duration of biological action in animal models, leading to its selection for clinical investigation as a potential parenterally administered therapeutic agent [1]. This scaffold differs fundamentally from imidazole-based H2 antagonists (e.g., cimetidine) and furan-based agents (e.g., ranitidine), offering an alternative chemotype for H2 receptor modulation.

Histamine H2 antagonist Drug discovery Pharmacokinetics

Excited-State Photophysics: Isocytosine Exhibits Distinct Deactivation Pathways and Higher Photostability vs. Cytosine

Femtosecond time-resolved spectroscopy studies reveal that isocytosine exhibits high photostability and distinct deactivation pathways compared to cytosine, with solvent interactions significantly influencing its excited-state behavior . The interchange of amino and keto groups between the C2 and C4 positions alters the potential energy surfaces for excited-state decay, resulting in different relaxation mechanisms. In contrast, cytosine demonstrates different excited-state dynamics, including a known propensity for population of long-lived triplet states under UV excitation, which can lead to photochemical damage [1].

Photophysics Excited state dynamics Nucleobase photostability

Isocytosine (CAS 108-53-2) Application Scenarios: Evidence-Backed Use Cases for Scientific Procurement


Expanded Genetic Alphabet Construction (Synthetic Biology and DNA Data Storage)

Isocytosine is an essential building block for constructing expanded genetic alphabets, most notably the Hachimoji (eight-letter) nucleic acid system where it forms a specific, orthogonal Watson-Crick-like base pair with isoguanine . The thermal stability of isocytosine-isoguanine base pairs in oligonucleotide duplexes, as confirmed by NMR observation of all imino protons at 2°C, enables the reliable information encoding and retrieval required for synthetic biology applications and DNA-based data storage systems . Procurement of isocytosine for this application is non-substitutable with cytosine or other natural nucleobases, as the orthogonal pairing specificity is required to expand the genetic code beyond the canonical A-T and G-C pairs .

Metal-Nucleobase Coordination Chemistry and Cationic Oligonucleotide Design

Isocytosine serves as a privileged ligand for studying metal-nucleobase interactions and designing cationic oligonucleotide analogs with Pt2+ or Pd2+ backbones for antisense and antigene applications . Its preferential N3 coordination to Pt(II) and Pd(II) centers, coupled with the ability to form structurally characterized dinuclear species [M2(dien)2(IC-N1,N3)]3+, provides a well-defined coordination chemistry platform that differs fundamentally from cytosine (N3 coordination with different electronics) and guanine (N7 preference) . The 1:1 solid-state co-existence of N1H and N3H tautomers further enables environment-dependent coordination switching in strongly acidic media .

Supramolecular Crystal Engineering and Hydrogen-Bonding Studies

The unique solid-state property of isocytosine—crystallization as a 1:1 ratio of N1H and N3H tautomers that form self-complementary dimers stabilized by three intermolecular hydrogen bonds—makes it an ideal scaffold for supramolecular crystal engineering and the study of non-canonical nucleobase interactions . Selective co-crystallization of individual tautomers with appropriate partners (e.g., N3H tautomer with 1-methylcytosine; N1H tautomer with protonated isocytosine) enables the rational design of extended hydrogen-bonded architectures that mimic nucleic acid base-pairing networks .

Nucleoside Analog Development for Antiviral and Anticancer Drug Discovery

Isocytosine functions as a versatile synthetic precursor and scaffold for developing nucleoside analogs with antiviral and anticancer activities. The scaffold has been validated through multiple medicinal chemistry programs, including isocytosine-derived xanthine oxidase inhibitors that achieved a 470-fold improvement in in vitro IC50 following structure-guided optimization , and lipophilic phosphate prodrugs (bis(t-bu-SATE) derivatives) of acyclic isocytosine C-nucleosides synthesized for enhanced cellular delivery . Additionally, isocytosine derivatives linked to the 5-position of methyl β-D-ribofuranoside have demonstrated moderate in vitro cytotoxicity against hepatitis B virus (HBV) [5].

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